N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide
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Description
N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other compounds, it may influence pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Similarly, the presence of other molecules could compete with the compound for its targets, potentially reducing its effectiveness .
Properties
IUPAC Name |
N-[3-methyl-4-[(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-18(23)21-13-5-7-17(12(2)10-13)28(25,26)22-14-4-6-16-15(11-14)19(24)20-8-9-27-16/h4-7,10-11,22H,3,8-9H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAFWYALFIFFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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